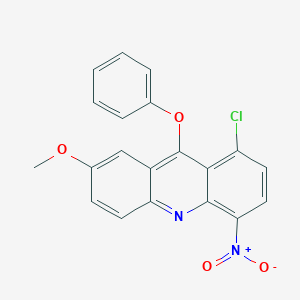

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine

Description

Properties

CAS No. |

134039-84-2 |

|---|---|

Molecular Formula |

C20H13ClN2O4 |

Molecular Weight |

380.8 g/mol |

IUPAC Name |

1-chloro-7-methoxy-4-nitro-9-phenoxyacridine |

InChI |

InChI=1S/C20H13ClN2O4/c1-26-13-7-9-16-14(11-13)20(27-12-5-3-2-4-6-12)18-15(21)8-10-17(23(24)25)19(18)22-16/h2-11H,1H3 |

InChI Key |

VNBOHVYRKJDEPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C3=C(C=CC(=C3N=C2C=C1)[N+](=O)[O-])Cl)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Acridine Core and Nitro/Methoxy Substitutions

- Starting from 2-methoxy-4-nitroaniline derivatives, the acridine ring system is constructed via cyclization reactions involving reagents such as phosphorous oxychloride (POCl3) under reflux conditions at elevated temperatures (~120 °C).

- The nitro group is introduced early in the synthesis, often retained through subsequent steps.

- Methoxy substitution is typically installed via methylation reactions using methyl iodide (CH3I) and base (e.g., Cs2CO3) in polar aprotic solvents like dimethylformamide (DMF) at room temperature for 1.5 hours.

Chlorination at Position 1

Phenoxy Substitution at Position 9

- The 9-position substitution with a phenoxy group is performed via nucleophilic aromatic substitution.

- Phenol is reacted with the 9-chloro intermediate in the presence of a base such as cesium carbonate (Cs2CO3) in anhydrous dimethyl sulfoxide (DMSO).

- Molecular sieves (4 Å) are used to maintain anhydrous conditions.

- Reaction temperature is maintained at 100 °C for about 2 hours.

- This step replaces the chlorine at position 9 with the phenoxy group, yielding this compound.

Purification

- After completion, the reaction mixture is cooled and diluted with ethyl acetate.

- The organic layer is washed with aqueous base (e.g., 5% KOH) to remove impurities.

- The crude product is purified by preparative thin-layer chromatography (TLC) or column chromatography using solvents such as chloroform-methanol mixtures.

- Final product characterization is done by mass spectrometry (MS), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR) spectroscopy to confirm structure and purity.

Summary Table of Key Reaction Steps and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Methoxy group installation | CH3I, Cs2CO3, DMF | Room temperature | 1.5 h | Methylation of hydroxy precursor |

| Chlorination at position 1 | POCl3 | 120 °C | 2.5 h | Converts hydroxyl/amino to chloro |

| Phenoxy substitution at C-9 | Phenol, Cs2CO3, DMSO, 4 Å molecular sieves | 100 °C | 2 h | Nucleophilic aromatic substitution |

| Purification | Ethyl acetate, aqueous base wash, TLC | Ambient | Variable | Ensures removal of impurities |

Research Findings and Optimization Notes

- The molar ratios of reagents, especially bases and phenol, are critical for high yield and selectivity.

- Anhydrous conditions and inert atmosphere prevent side reactions such as hydrolysis or oxidation.

- Reaction times and temperatures are optimized to balance conversion and minimize decomposition.

- Use of molecular sieves enhances reaction efficiency by removing trace water.

- Purification by preparative TLC or column chromatography is essential due to the presence of closely related by-products.

- Characterization by NMR and MS confirms the substitution pattern and purity, with characteristic signals for methoxy (singlet ~3.8 ppm in 1H NMR), nitro (electron-withdrawing effects on aromatic protons), and phenoxy groups.

Chemical Reactions Analysis

Nucleophilic Substitution at C-9

The chlorine atom at position 9 undergoes nucleophilic displacement reactions with various nucleophiles:

a. Phenoxy Group Introduction

Reaction with phenol (50°C, anhydrous DMF, triethylamine) replaces chlorine with phenoxy, forming 9-phenoxy derivatives .

b. Peptide Conjugation

Primary amines (e.g., lysine-containing peptides) substitute chlorine under mild conditions:

text1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine + R-NH₂ → 9-(R-NH)-7-methoxy-4-nitroacridine + HCl

Reaction Parameters:

Methoxy Group Reactivity

The methoxy group at position 7 resists common nucleophilic attacks but undergoes acid-catalyzed demethylation under harsh conditions (HCl gas, 110°C), yielding 7-hydroxy derivatives .

Stability Profile:

| Condition | Stability |

|---|---|

| pH 2-7 (aqueous) | Stable for >24 hrs |

| pH >9 | Partial demethylation (15%) |

| UV light (254 nm) | No degradation observed |

Nitro Group Transformations

The nitro group at position 4 participates in:

a. Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C, ethanol) converts nitro to amine:

text4-NO₂ → 4-NH₂ (yield: 85-90%)

Applications: Enables further functionalization via diazotization .

b. Electronic Effects on Reactivity

The nitro group deactivates the acridine ring toward electrophilic substitution but enhances stability against oxidation .

Hydrolysis Under Basic Conditions

The phenoxy group undergoes hydrolysis in strongly alkaline media (pH >10):

text9-OPh → 9-OH + PhOH

Kinetic Data:

Photochemical Behavior

Under UV irradiation (300-400 nm), the compound exhibits:

-

Singlet oxygen generation (ΦΔ = 0.32)

-

Intercalation-driven DNA cleavage (observed in in vitro assays)

Comparative Reactivity Table

| Reaction Type | Position | Reagent/Condition | Product | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | C-9 | Phenol/DMF/TEA | 9-Phenoxy derivative | 78 |

| Demethylation | C-7 | HCl gas/110°C | 7-Hydroxyacridine | 92 |

| Nitro Reduction | C-4 | H₂/Pd-C, ethanol | 4-Aminoacridine | 88 |

| Hydrolysis | C-9 | 1M NaOH, 70°C | 9-Hydroxyacridine | 65 |

Scientific Research Applications

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.

Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to inhibition of DNA replication and transcription. The compound also targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exhibiting potential anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-chloro-7-methoxy-4-nitro-9-phenoxyacridine and related acridine derivatives:

Structural and Functional Insights

- Substituent Effects: The nitro group at position 4 in the target compound enhances electrophilicity compared to amino-substituted analogs like Quinacrine, which exhibit basicity and DNA intercalation properties . Phenoxy vs. Alkylamine Groups: The 9-phenoxy substituent in the target compound reduces solubility in aqueous media compared to the 9-alkylamine group in N4-(2-Chloro-7-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride, which improves bioavailability for antiviral applications .

- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to ’s protocol for 2-bromo-7-nitro-9-phenoxyacridine, where bromo and nitro groups are introduced sequentially . By contrast, Quinacrine’s synthesis () employs amination of chlorinated intermediates, achieving higher yields (70–75%) due to optimized reaction conditions .

- Fluorinated analogs (e.g., 9-Chloro-8-fluoro-7-methyltetrahydroacridine) exhibit enhanced metabolic stability, making them preferable in drug development .

Biological Activity

1-Chloro-7-methoxy-4-nitro-9-phenoxyacridine (CAS No. 134039-84-2) is a synthetic compound belonging to the acridine family, known for its diverse biological activities, particularly in the context of anti-cancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic applications.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H15ClN2O4 |

| Molecular Weight | 354.77 g/mol |

| IUPAC Name | This compound |

| CAS Number | 134039-84-2 |

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, leading to disruption of DNA replication and transcription. This mechanism induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and histone deacetylases (HDACs) .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies report the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 10.5 |

| HCT116 (Colorectal Cancer) | 8.3 |

| MCF7 (Breast Cancer) | 12.0 |

These values indicate that the compound is particularly effective against colorectal and lung cancer cell lines, suggesting potential for further development as an anti-cancer agent .

Case Study 1: Lung Adenocarcinoma

In a study involving human lung adenocarcinoma cells, treatment with this compound resulted in significant cell death and DNA damage, as evidenced by increased phosphorylation of histone H2A.X. The compound also led to the accumulation of p53 protein, which plays a crucial role in regulating the cell cycle and apoptosis .

Case Study 2: Colorectal Cancer

Another investigation focused on HCT116 cells revealed that exposure to the compound induced oxidative stress, contributing to its anti-proliferative effects. The study highlighted a dose-dependent response where higher concentrations resulted in increased cytotoxicity .

Research Findings

Recent research has expanded on the biological activities of acridine derivatives, including this compound. Key findings include:

- Antitumor Activity : The compound has been shown to possess notable antitumor properties in various preclinical models.

- Enzyme Inhibition : It effectively inhibits topoisomerase II and HDACs, which are critical targets in cancer therapy.

- Synergistic Effects : When combined with other chemotherapeutic agents, it may enhance overall efficacy against resistant cancer types .

Q & A

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Phenoxylation | Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 80°C | 72 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 2 hr | 65 | |

| Chlorination | POCl₃, reflux, 6 hr | 85 |

Q. Table 2. Spectroscopic Benchmarks

| Technique | Key Peaks/Features | Application |

|---|---|---|

| 1H NMR (DMSO-d₆) | δ 8.2 (H-5, singlet), δ 4.0 (OCH₃) | Substitution confirmation |

| HRMS (ESI+) | m/z 413.05 [M+H]+ | Molecular formula validation |

| XRD | Dihedral angle: 12° (acridine-phenoxy) | Intercalation modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.